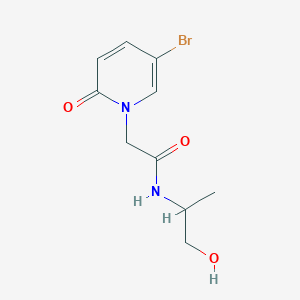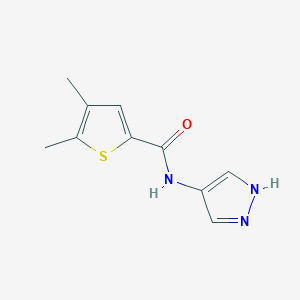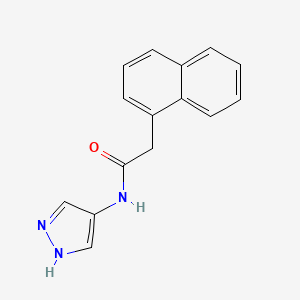
2-bromo-N-(1H-pyrazol-4-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-N-(1H-pyrazol-4-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. This compound belongs to the class of benzamide derivatives and has shown promising results in various biological assays.
Mécanisme D'action
The mechanism of action of 2-bromo-N-(1H-pyrazol-4-yl)benzamide involves the inhibition of the target enzyme or receptor. This compound binds to the active site of the target protein and blocks its activity, leading to the modulation of the downstream signaling pathways. The exact mechanism of action may vary depending on the target protein and the cellular context.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the target protein and the cellular context. This compound has been shown to induce apoptosis in cancer cells, reduce inflammation in animal models, and improve cognitive function in Alzheimer's disease models. However, the effects of this compound may also vary depending on the dose, duration, and route of administration.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-bromo-N-(1H-pyrazol-4-yl)benzamide in lab experiments include its high potency, selectivity, and versatility. This compound can be used as a tool compound to study the function of specific enzymes and receptors in various cellular processes. However, the limitations of using this compound in lab experiments include its potential toxicity, low solubility, and limited availability.
Orientations Futures
There are several future directions for the research on 2-bromo-N-(1H-pyrazol-4-yl)benzamide. These include but are not limited to, the following:
1. Identification of new targets for this compound and the development of more potent and selective analogs.
2. Investigation of the pharmacokinetic and pharmacodynamic properties of this compound in animal models and humans.
3. Evaluation of the safety and efficacy of this compound in preclinical and clinical trials for various diseases.
4. Development of novel drug delivery systems to improve the solubility and bioavailability of this compound.
5. Exploration of the potential synergistic effects of this compound with other drugs or therapies.
In conclusion, this compound is a promising compound with potential applications in drug discovery and development. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential therapeutic uses.
Méthodes De Synthèse
The synthesis of 2-bromo-N-(1H-pyrazol-4-yl)benzamide involves the reaction of 4-bromo-1H-pyrazole with 2-aminobenzamide in the presence of a suitable catalyst. The reaction proceeds through nucleophilic substitution and results in the formation of the desired product. The purity and yield of the compound can be improved by using different solvents and reaction conditions.
Applications De Recherche Scientifique
2-bromo-N-(1H-pyrazol-4-yl)benzamide has been extensively studied for its potential applications in drug discovery and development. This compound has shown inhibitory activity against various enzymes and receptors, including but not limited to, protein kinases, phosphodiesterases, and histone deacetylases. These enzymes and receptors are involved in various cellular processes, and their dysregulation has been linked to several diseases, including cancer, inflammation, and neurological disorders.
Propriétés
IUPAC Name |
2-bromo-N-(1H-pyrazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3O/c11-9-4-2-1-3-8(9)10(15)14-7-5-12-13-6-7/h1-6H,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYNMIGMDCLTIAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CNN=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[(2,5-Dimethylmorpholin-4-yl)methyl]-3-fluorobenzonitrile](/img/structure/B7542065.png)


![N-[5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B7542076.png)




![3-[(2-Methoxy-5-methylphenyl)methylamino]azepan-2-one](/img/structure/B7542124.png)